(5-Isopropylthiazol-2-yl)methanol
Description
(5-Isopropylthiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted with an isopropyl group at position 5 and a hydroxymethyl (-CH2OH) group at position 2. The thiazole core contributes to its aromaticity and electronic properties, while the substituents influence steric and solubility characteristics.
- Molecular Formula: C7H11NOS (inferred from structural analogs)
- Isopropyl group at position 5 introduces steric bulk. Hydroxymethyl group at position 2 enhances hydrophilicity.
Properties
IUPAC Name |
(5-propan-2-yl-1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(2)6-3-8-7(4-9)10-6/h3,5,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODKQYZRBFCYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropylthiazol-2-yl)methanol typically involves the reaction of 2-bromo-5-isopropylthiazole with methanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(5-Isopropylthiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed
Major Products Formed
Oxidation: (5-Isopropylthiazol-2-yl)formaldehyde or (5-Isopropylthiazol-2-yl)carboxylic acid.
Reduction: Dihydro-(5-Isopropylthiazol-2-yl)methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
(5-Isopropylthiazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Isopropylthiazol-2-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Core Heterocycle : Thiazole (sulfur-containing) vs. pyrazole/imidazole (nitrogen-rich). Sulfur in thiazole increases polarity compared to pyrazole .
- Substituent Effects : Isopropyl groups enhance lipophilicity, while hydroxymethyl improves water solubility. Nitro groups (in imidazole derivatives ) introduce electron-withdrawing effects, altering reactivity.
Comparison :
Physicochemical Properties
Key Notes:
- The hydroxymethyl group in all compounds enhances water solubility.
- Thiazole-aminoethanol has higher molecular weight due to the ethylamino chain.
Research Implications and Gaps
- Reactivity: The thiazole core in this compound may favor electrophilic substitution at position 2 or 5, similar to imidazole derivatives .
- Synthesis Optimization: Further studies are needed to confirm optimal routes for this compound, leveraging methods from pyrazole or imidazole systems.
Biological Activity
(5-Isopropylthiazol-2-yl)methanol is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article delves into various aspects of its biological activity, including mechanisms of action, pharmacokinetics, and applications in drug discovery.
Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The compound has the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other biologically active compounds.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity. Thiazole derivatives are believed to interact with bacterial cell membranes, potentially disrupting their integrity and function. This interaction may involve:
- Cell Penetration : The compound may utilize cell-penetrating peptides to enhance its uptake into bacterial cells.
- Biochemical Pathways : It is suggested that these derivatives can affect pathways related to bacterial growth and survival, leading to cell death.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Key aspects include:
- Absorption : The compound's solubility in biological fluids influences its absorption rate.
- Distribution : Factors such as lipophilicity can affect how well the compound distributes throughout the body.
- Metabolism : Thiazole derivatives can undergo various metabolic transformations, including oxidation and reduction reactions, which can impact their biological activity.
Case Studies
- Antimicrobial Studies : A study demonstrated that thiazole derivatives, including this compound, showed potent activity against Gram-positive and Gram-negative bacteria. The compound's structure was optimized through structural activity relationship (SAR) studies, which highlighted the importance of the isopropyl group at the 5-position for enhancing antibacterial efficacy .
- In Vitro Activity : In vitro assays indicated that this compound exhibited an IC50 value in the low micromolar range against specific bacterial strains, suggesting strong potential as an antimicrobial agent .
Applications in Drug Discovery
The unique chemical properties of this compound make it a valuable candidate in drug discovery efforts aimed at developing new antibiotics. Its ability to modify biological pathways suggests potential applications in treating infections caused by resistant bacterial strains.
Table 1: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
